molecular formula C21H21ClN2O2 B2991677 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one CAS No. 1207005-03-5

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2991677
CAS No.: 1207005-03-5
M. Wt: 368.86
InChI Key: SOLDKJCHWBAYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one features a piperazine ring substituted with a 5-chloro-2-methylphenyl group, linked via a carbonyl to a 2,3-dihydroinden-1-one scaffold.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-14-6-7-15(22)12-19(14)23-8-10-24(11-9-23)21(26)18-13-20(25)17-5-3-2-4-16(17)18/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLDKJCHWBAYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H24ClN3O
  • Molecular Weight : 371.89 g/mol
  • CAS Number : 16262621

The compound features a piperazine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Serotonin Receptors : The piperazine moiety is commonly associated with serotonin receptor modulation, which may contribute to anxiolytic and antidepressant effects.
  • Dopamine Receptors : Compounds resembling this structure may also influence dopaminergic pathways, potentially affecting mood and cognition.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of piperazine have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
Piperazine Derivative A3.12Staphylococcus aureus
Piperazine Derivative B12.5Escherichia coli

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research has indicated that piperazine derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antibacterial activity of several piperazine-based compounds, it was found that the compound demonstrated a strong inhibitory effect on Staphylococcus aureus with an MIC of 6.25 µg/mL. This suggests promising potential for further development as an antibacterial agent .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of piperazine derivatives, including our compound of interest. The study reported that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Substituted Aromatic Groups

1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine ()
  • Structural Similarities : Shares the 2,3-dihydroindenyl and piperazine moieties.
  • Key Differences : The piperazine is connected to a phenethyl group with an indenyl-oxy substituent instead of a direct carbonyl linkage.
  • Implications : The ether linkage in may reduce metabolic stability compared to the carbonyl bridge in the target compound, which is more resistant to hydrolysis .
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopentyl-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one ()
  • Structural Similarities : Retains the 5-chloro-2-methylphenylpiperazine group.
  • Key Differences: Replaces the dihydroindenone with a pyridoindol ring and adds a cyclopentyl group.
1-(3-Chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-1,2-dihydropyridin-2-one ()
  • Structural Similarities: Contains a piperazine-carbonyl group linked to an aromatic system (pyridinone).
  • Key Differences: The pyridinone ring and 3-chlorobenzyl substituent differ from the indenone and 5-chloro-2-methylphenyl groups.
  • Implications: The pyridinone’s hydrogen-bonding capacity could influence solubility and target selectivity .

Dihydroindenone-Based Analogs

(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one ()
  • Structural Similarities: Shares the dihydroindenone core.
  • Key Differences : Substituted with an indole-methylene group instead of a piperazine-carbonyl.
  • Bioactivity: Exhibits antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and fungi, suggesting the indenone scaffold contributes to membrane disruption .
4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) Benzenesulfonamides ()
  • Structural Similarities: Incorporates a dihydroindenone fused with a pyrazole ring.
  • Key Differences : The sulfonamide group replaces the piperazine-carbonyl.
  • Bioactivity : Shows carbonic anhydrase (CA) inhibition and cytotoxicity, highlighting the scaffold’s versatility in targeting enzymes and cancer cells .

Piperazine-Carbonyl Hybrids with Varied Pharmacophores

Piperazine-Coumarin-Indole Hybrids ()
  • Example: (Z)-3-(1-hexyl-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile
  • Structural Similarities : Piperazine-carbonyl linked to coumarin and indole groups.
  • Key Differences : The acrylonitrile spacer and coumarin moiety introduce additional electrophilic sites.
eIF4A3 Inhibitors ()
  • Example: 53a (S)-3-(4-(4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • Structural Similarities : Piperazine-carbonyl linked to a pyrazole and bromobenzoyl group.
  • Key Differences : The bromobenzoyl substituent and stereochemistry influence enantiomer-specific activity.
  • Bioactivity : Enantiomers show distinct inhibitory effects on the helicase eIF4A3, underscoring the importance of stereochemistry in piperazine derivatives .

Comparative Data Table

Compound Name / Source Core Scaffold Key Substituents Molecular Weight (g/mol) Bioactivity/Properties
Target Compound 2,3-Dihydroindenone 5-Chloro-2-methylphenylpiperazine ~384.8 (calc.) N/A (predicted: kinase/modulator activity)
2,3-Dihydroindenyl Phenethyl-indenyl ether 453.0 Crystal structure resolved; stability data inferred
Pyridoindol Cyclopentyl, 5-chloro-2-methylphenylpiperazine ~520.3 (calc.) Predicted enhanced target binding
2,3-Dihydroindenone Indole-methylene 287.3 Antimicrobial (Gram-negative bacteria, fungi)
Coumarin-Indole Piperazine-carbonyl, acrylonitrile ~490.5 (calc.) Anticancer (kinase inhibition)
Pyrazole-Benzonitrile Bromobenzoyl, 4-chlorophenylpiperazine ~642.0 (calc.) eIF4A3 inhibition (enantiomer-specific)

Key Findings and Implications

  • Scaffold Flexibility: The dihydroindenone and piperazine-carbonyl moieties are adaptable to diverse pharmacophores, enabling targeting of enzymes, receptors, and microbial proteins.
  • Bioactivity Trends : Piperazine derivatives with halogenated aromatic groups (e.g., 5-chloro-2-methylphenyl) often exhibit improved metabolic stability and target affinity .
  • Stereochemical Sensitivity : Enantioselective activity in compounds like highlights the need for chiral synthesis or separation in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.